

(5-Ethyl-2-fluorophenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Ethyl-2-fluorophenyl)boronic acid

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An In-depth Technical Guide to **(5-Ethyl-2-fluorophenyl)boronic acid**: Properties, Applications, and Experimental Protocols

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Among these, organoboron compounds, and specifically arylboronic acids, have established themselves as indispensable tools. This guide provides a detailed technical overview of **(5-Ethyl-2-fluorophenyl)boronic acid**, a versatile reagent valued for its unique combination of substituents.

The presence of a fluorine atom can significantly enhance metabolic stability and bioavailability, while the ethyl group provides a lipophilic component, making this compound an attractive starting material for creating diverse chemical libraries for drug discovery.^[1] This document, intended for researchers, scientists, and drug development professionals, will delve into the core physicochemical properties, safe handling procedures, synthetic applications, and detailed experimental protocols involving **(5-Ethyl-2-fluorophenyl)boronic acid**, grounding its utility in the context of its most prominent application: the Suzuki-Miyaura cross-coupling reaction.

Chapter 1: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe utilization in a laboratory setting. **(5-Ethyl-2-fluorophenyl)boronic acid** is a white to off-white solid at room temperature. Its key physicochemical properties are summarized below.

Data Presentation: Core Properties

Property	Value	Source(s)
Molecular Weight	167.97 g/mol	[2][3]
Molecular Formula	C ₈ H ₁₀ BF ₂ O ₂	[2][3]
CAS Number	900175-03-3	[2][3]
Appearance	White to off-white powder/solid	
Storage Temperature	-20°C	[2][3]

The structure of **(5-Ethyl-2-fluorophenyl)boronic acid** is notable for the ortho-fluorine substituent relative to the boronic acid group. This substitution pattern can influence the reactivity of the boronic acid in cross-coupling reactions and impart unique electronic properties to the resulting biaryl products.

Expert Insights: Safe Handling and Storage

As with all boronic acids, proper handling is crucial to ensure laboratory safety and maintain the integrity of the reagent. Boronic acids are generally classified as irritants and may pose health risks upon significant exposure.[4]

Personal Protective Equipment (PPE):

- **Eye Protection:** Chemical safety goggles compliant with EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory to prevent eye irritation.[5][6]
- **Skin Protection:** Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid prolonged skin contact.[5][6] In case of contact, wash the affected area thoroughly with soap and water.[4][5]
- **Respiratory Protection:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[5][7] Inhalation may cause respiratory tract irritation.[4]

[6]

Storage and Stability: **(5-Ethyl-2-fluorophenyl)boronic acid** should be stored in a tightly sealed container at -20°C.[2][3] Boronic acids can be susceptible to dehydration, which leads to the formation of trimeric anhydrides known as boroxines.[8] While this process is often reversible upon exposure to water during the reaction setup, storing the compound in a dry, cool environment, potentially under an inert atmosphere like nitrogen, is best practice to ensure long-term stability and reactivity.[5] For maximum product recovery, it is recommended to centrifuge the vial before opening.[2][3]

Spill & Leak Procedures: In case of a spill, avoid generating dust. Vacuum or carefully sweep up the material and place it into a suitable, labeled disposal container. Ensure the area is well-ventilated during cleanup.[5]

Chapter 2: The Role in Modern Organic Synthesis

The true value of **(5-Ethyl-2-fluorophenyl)boronic acid** is realized in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as its most significant application.[9] This reaction forms a carbon-carbon bond between an organoboron species and an organohalide, providing a powerful method for constructing biaryl and substituted aromatic systems that are prevalent in pharmaceuticals.[1][9][10]

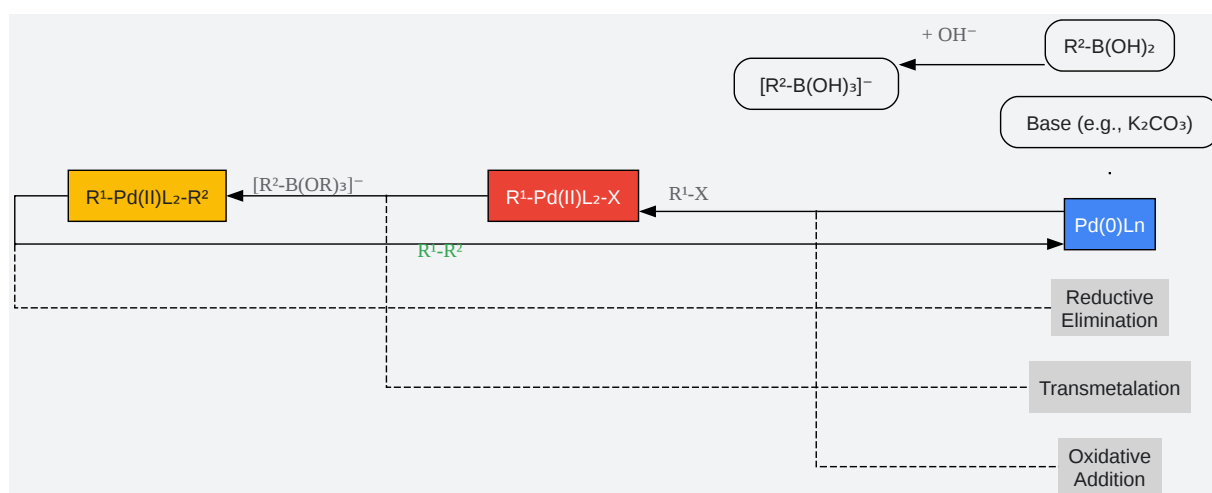
Causality in Application: Why This Reagent is Valuable

- **Structural Diversity:** It serves as a building block to introduce the 5-ethyl-2-fluorophenyl moiety into more complex molecules. This is a key strategy in drug discovery for exploring structure-activity relationships (SAR).
- **Fluorine's Role:** The fluorine atom is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its inclusion can block sites of metabolism, increase binding affinity to biological targets, and improve pharmacokinetic properties like membrane permeability.[1]
- **Lipophilicity:** The ethyl group increases the lipophilicity of the molecule, which can be tailored to enhance a drug candidate's ability to cross biological membranes.

- Reaction Compatibility: Boronic acids are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making the Suzuki reaction highly versatile and widely adopted.[11][12]

Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki reaction is a well-studied catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chapter 3: Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling

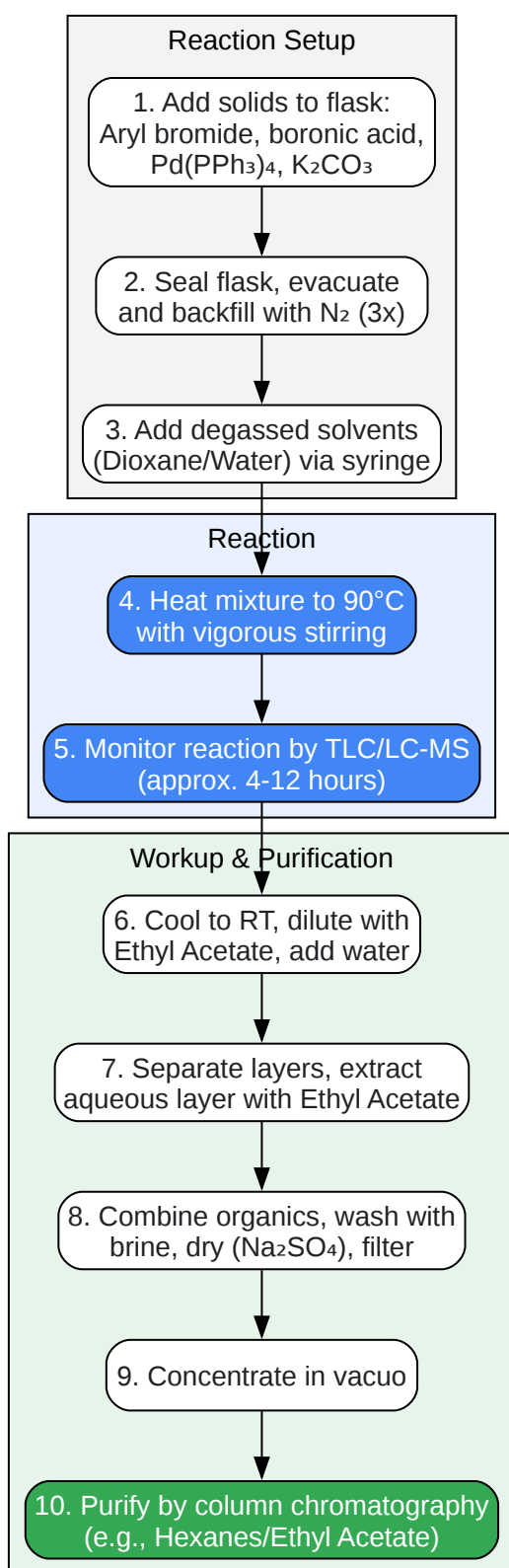
To ensure trustworthiness, a protocol must be self-validating. This section provides a detailed, step-by-step methodology for the coupling of **(5-Ethyl-2-fluorophenyl)boronic acid** with a representative aryl bromide. The rationale behind each component choice is explained to provide field-proven insight.

Reaction: Coupling of **(5-Ethyl-2-fluorophenyl)boronic acid** with 1-bromo-4-methoxybenzene.

Data Presentation: Reagents and Stoichiometry

Reagent	M.W. (g/mol)	Amount (mg)	mmoles	Equiv.
1-Bromo-4-methoxybenzene	187.04	187	1.0	1.0
(5-Ethyl-2-fluorophenyl)boronic acid	167.97	202	1.2	1.2
Pd(PPh ₃) ₄	1155.56	29	0.025	0.025
Potassium Carbonate (K ₂ CO ₃)	138.21	276	2.0	2.0
1,4-Dioxane	-	4 mL	-	-
Water	-	1 mL	-	-

Experimental Workflow



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Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Detailed Step-by-Step Methodology

- **Vessel Preparation:** To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), **(5-Ethyl-2-fluorophenyl)boronic acid** (202 mg, 1.2 mmol), Tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol), and potassium carbonate (276 mg, 2.0 mmol).
 - **Causality:** Using a slight excess of the boronic acid (1.2 equiv.) helps drive the reaction to completion. The base (K_2CO_3) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[\[11\]](#)
- **Inert Atmosphere:** Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.
 - **Causality:** The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[\[10\]](#) Establishing an inert atmosphere is critical for catalytic activity and preventing side reactions like the homocoupling of the boronic acid.[\[10\]](#)
- **Solvent Addition:** Degas the 1,4-Dioxane and water by bubbling nitrogen through them for 15-20 minutes. Using a syringe, add 1,4-Dioxane (4 mL) and water (1 mL) to the flask.
 - **Causality:** A mixture of an organic solvent and water is common for Suzuki couplings. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.
- **Reaction Execution:** Place the flask in a preheated oil bath at 90°C and stir vigorously.
 - **Causality:** Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures the heterogeneous mixture is well-mixed.
- **Monitoring:** Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
- **Workup:** Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (10 mL). Transfer the mixture to a separatory funnel.

- Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (10 mL each).
- Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the organic solution over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the drying agent.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Chapter 4: Applications in Drug Discovery

The true impact of reagents like **(5-Ethyl-2-fluorophenyl)boronic acid** is measured by their contribution to the synthesis of biologically active molecules. Boronic acids themselves are not just intermediates; several have been approved as drugs, demonstrating the unique ability of the boron atom to interact with biological targets.^[13]

- Bortezomib (Velcade®): The first FDA-approved proteasome inhibitor containing a boronic acid moiety, used in the treatment of multiple myeloma.^{[12][14]} The boron atom forms a stable, reversible complex with the N-terminal threonine of the proteasome's active site.^[12]
- Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, also a boronic acid, used for multiple myeloma.^{[12][15]}
- Vaborbactam (Vabomere®): A β -lactamase inhibitor that uses a cyclic boronic acid to protect antibiotics from degradation by bacterial enzymes.^{[14][15]}

The biaryl structures synthesized using **(5-Ethyl-2-fluorophenyl)boronic acid** are privileged scaffolds in medicinal chemistry, appearing in drugs targeting a wide range of diseases. The specific substitutions on this reagent allow medicinal chemists to fine-tune the properties of a lead compound, balancing potency, selectivity, and pharmacokinetic profiles to develop safer and more effective medicines.

Conclusion

(5-Ethyl-2-fluorophenyl)boronic acid is more than just a chemical on a shelf; it is a precisely designed tool for molecular construction. With a molecular weight of 167.97 g/mol, its utility is rooted in its capacity to participate reliably in one of modern chemistry's most powerful transformations, the Suzuki-Miyaura cross-coupling. Its unique structural features—an activating boronic acid, a metabolically robust fluorine atom, and a lipophilic ethyl group—make it a high-value building block for researchers in drug discovery and materials science. By understanding its properties, adhering to safe handling protocols, and applying robust experimental methodologies as detailed in this guide, scientists can effectively leverage this reagent to accelerate the synthesis of complex molecules and advance their research objectives.

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- To cite this document: BenchChem. [(5-Ethyl-2-fluorophenyl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1454817#5-ethyl-2-fluorophenyl-boronic-acid-molecular-weight]

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